![molecular formula C32H22 B13718038 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique polycyclic structure. This compound is part of a broader class of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This process is conducted in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
- (E)-5-(but-1-en-3-yn-1-yl)-1H-indene
- (E)-6-(but-1-en-3-yn-1-yl)-1H-indene
Uniqueness
Compared to these similar compounds, 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene stands out due to its extended conjugation and unique structural features, which enhance its stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C32H22 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9-(2-phenyl-2,3-dihydrocyclopenta[a]naphthalen-1-ylidene)fluorene |
InChI |
InChI=1S/C32H22/c1-2-10-21(11-3-1)29-20-23-19-18-22-12-4-5-13-24(22)30(23)32(29)31-27-16-8-6-14-25(27)26-15-7-9-17-28(26)31/h1-19,29H,20H2 |
InChI Key |
AREPCFBCWXOFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=C1C=CC6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


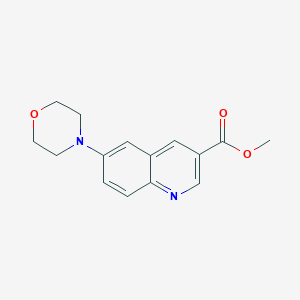
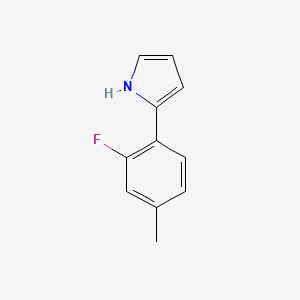
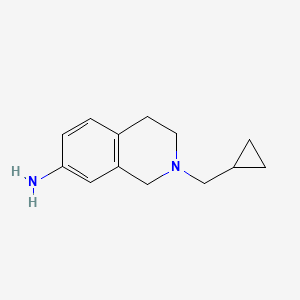
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

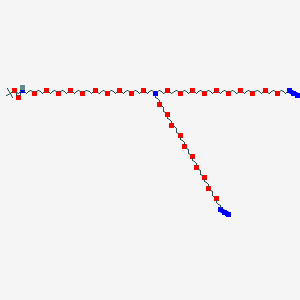

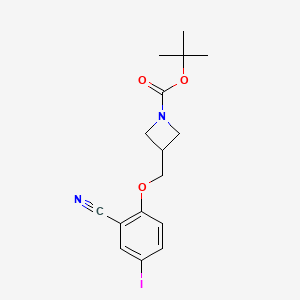
![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
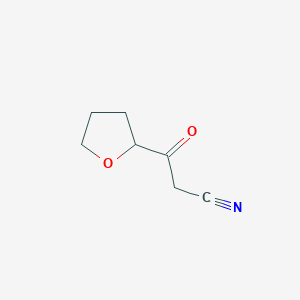

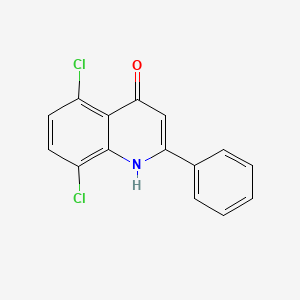
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
